molecular formula C19H14O4 B2776759 4-(1-benzofuran-2-yl)-6-methoxy-7-methyl-2H-chromen-2-one CAS No. 898406-24-1

4-(1-benzofuran-2-yl)-6-methoxy-7-methyl-2H-chromen-2-one

Cat. No.: B2776759
CAS No.: 898406-24-1
M. Wt: 306.317
InChI Key: ZDURGNAWDOSWAG-UHFFFAOYSA-N
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Description

4-(1-benzofuran-2-yl)-6-methoxy-7-methyl-2H-chromen-2-one is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives typically involves the construction of the benzofuran ring through various cyclization methods. One common approach is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method involves the cyclization of aryl acetylenes using transition-metal catalysis . These methods can be adapted to synthesize 4-(1-benzofuran-2-yl)-6-methoxy-7-methyl-2H-chromen-2-one by incorporating the appropriate substituents.

Industrial Production Methods

Industrial production of benzofuran derivatives often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, the development of green chemistry approaches, such as solvent-free reactions and the use of renewable resources, is gaining traction in the industrial production of these compounds .

Chemical Reactions Analysis

Types of Reactions

4-(1-benzofuran-2-yl)-6-methoxy-7-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the benzofuran or chromenone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, leading to the formation of diverse derivatives .

Scientific Research Applications

4-(1-benzofuran-2-yl)-6-methoxy-7-methyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-benzofuran-2-yl)-6-methoxy-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The benzofuran moiety can intercalate with DNA, disrupting replication and transcription processes, which contributes to its anti-tumor activity . Additionally, the compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to its antibacterial effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

4-(1-benzofuran-2-yl)-6-methoxy-7-methyl-2H-chromen-2-one can be compared with other benzofuran derivatives, such as:

The uniqueness of this compound lies in its combined benzofuran and chromenone structures, which may enhance its biological activity and broaden its range of applications .

Properties

IUPAC Name

4-(1-benzofuran-2-yl)-6-methoxy-7-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O4/c1-11-7-17-13(9-16(11)21-2)14(10-19(20)23-17)18-8-12-5-3-4-6-15(12)22-18/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDURGNAWDOSWAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1OC)C(=CC(=O)O2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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